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Compound of Interest

Compound Name:
2-(1-Hydroxycyclohexyl)-2-(4-

methoxyphenyl)acetonitrile

Cat. No.: B017164 Get Quote

An In-depth Technical Guide to 2-(1-
Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile
This technical guide provides a comprehensive overview of the chemical compound 2-(1-
hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, including its IUPAC nomenclature,

structure, physicochemical properties, and detailed experimental protocols for its synthesis and

characterization. This document is intended for researchers, scientists, and professionals in the

field of drug development and organic chemistry.

Nomenclature and Structure Elucidation
The systematic IUPAC name for the compound is 2-(1-hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile.[1][2] This name is derived by identifying the longest carbon

chain containing the principal functional group, which is the nitrile (-C≡N). The parent chain is

thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-

hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes

the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[1][3]
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The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group,

a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral

center means the compound can exist as a pair of enantiomers.

Substituents at C2

Final IUPAC Name

CH₃-C≡N

Central Carbon (C2)

1-Hydroxycyclohexyl

4-Methoxyphenyl

 attached via C1 of cyclohexyl

 attached via C1 of phenyl

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Click to download full resolution via product page

Figure 1: IUPAC Nomenclature Breakdown

Physicochemical and Spectroscopic Data
The following tables summarize the key identifiers and physicochemical properties of 2-(1-
hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
2-(1-hydroxycyclohexyl)-2-(4-

methoxyphenyl)acetonitrile[1][2]

CAS Number 93413-76-4[1][3]

Molecular Formula C₁₅H₁₉NO₂[1][3]

Molecular Weight 245.32 g/mol [1][3]

InChI Key ASYJSBPNAIDUHX-UHFFFAOYSA-N[1]

SMILES COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O[1]

Synonyms

(1-Hydroxycyclohexyl)(4-

methoxyphenyl)acetonitrile, 1-[Cyano(4-

methoxyphenyl)methyl]cyclohexanol[1]

Table 2: Physicochemical and Spectroscopic Data

Property Value

Appearance White crystalline solid

Melting Point 122 - 124 °C[4]

¹H NMR (CDCl₃, δ)
Aromatic protons: 7.3 and 6.9 ppm; Methoxy

group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm

IR (cm⁻¹)

Data not consistently reported, but expected

peaks for -OH, C≡N, C-O, and aromatic C-H

stretches.

Mass Spectrometry m/z = 245.14 (M⁺)

Crystal System Monoclinic[3]

Space Group C2/c[3]

Cell Parameters
a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β =

115.116°[3]
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Experimental Protocols
This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.

[2] The most common synthetic route is the base-catalyzed condensation of 4-

methoxyphenylacetonitrile and cyclohexanone.[2]

3.1. Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

4-Methoxyphenylacetonitrile

Cyclohexanone

Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)

Anhydrous solvent (e.g., Toluene, THF)

Water

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Procedure:

To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide)

portion-wise at room temperature.

Stir the mixture for a designated period to ensure the formation of the carbanion.

Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.
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Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer

Chromatography (TLC).[2]

Upon completion, quench the reaction by the slow addition of water.[2]

Separate the organic layer and extract the aqueous layer with a suitable organic solvent

(e.g., toluene or ethyl acetate).[2]

Combine the organic layers and wash sequentially with water and brine.[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.[2]

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl

acetate/hexane, to yield 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a

white crystalline solid.[2]

3.2. Characterization

The synthesized compound should be characterized to confirm its identity and purity.

Melting Point: Determine the melting point of the purified crystals and compare it with the

literature value.

NMR Spectroscopy:

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and record the

spectrum. The chemical shifts, splitting patterns, and integration of the signals should be

consistent with the structure.

¹³C NMR: Record the ¹³C NMR spectrum to identify all unique carbon environments in the

molecule.

Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group

vibrations, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and ether (C-O stretch)

groups.
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Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of

the compound and analyze its fragmentation pattern.

X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be

grown and analyzed by X-ray diffraction to determine the three-dimensional atomic

arrangement.[3][5]

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
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Figure 2: Synthesis and Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b017164?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/9899621
https://pubchem.ncbi.nlm.nih.gov/compound/9899621
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cyclohexyl_4_methoxyphenyl_acetonitrile_as_a_Key_Intermediate_in_Pharmaceutical_Synthesis.pdf
https://www.benchchem.com/es/product/b1353939
https://www.benchchem.com/es/product/b1353939
https://www.anaxlab.com/product/93413-76-4-2-1-hydroxycyclohexyl-2-4-methoxyphenylacetonitrile
https://www.researchgate.net/publication/264263559_2-1-Hydroxy-cyclo-hexyl-2-4-methoxy-phen-ylacetonitrile
https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation
https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation
https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation
https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation
https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

